molecular formula C6H3BrFNO2 B1376922 6-Bromo-3-fluoropicolinic acid CAS No. 1052714-48-3

6-Bromo-3-fluoropicolinic acid

Cat. No. B1376922
CAS RN: 1052714-48-3
M. Wt: 220 g/mol
InChI Key: XCYYBWHCNWDFMO-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoropicolinic acid, also known as 6-Bromo-3-fluoropyridine-2-carboxylic acid, is an organic compound with the molecular formula C6H3BrFNO2. It is a colorless solid that is soluble in water and polar solvents. 6-Bromo-3-fluoropicolinic acid has a wide range of applications in the fields of biochemistry and medicinal chemistry. It is used in the synthesis of biologically active compounds, such as inhibitors of enzymes, and has been studied for its potential use in the treatment of cancer and other diseases.

Scientific Research Applications

Pharmaceutical Research

6-Bromo-3-fluoropicolinic acid: is a compound of interest in pharmaceutical research due to its potential as a building block for drug development. Its structure allows for the synthesis of various derivatives that could be used as active pharmaceutical ingredients (APIs). The compound’s physicochemical properties, such as high GI absorption and BBB permeance, make it a candidate for further exploration in the development of central nervous system (CNS) drugs .

Agricultural Chemistry

In agriculture, 6-Bromo-3-fluoropicolinic acid could be investigated for its role in the synthesis of herbicides or plant growth regulators. The bromine and fluorine atoms present in the molecule may interact with specific enzymes or growth pathways in plants, offering a way to control weed growth or enhance crop yields under research conditions .

Material Science

This compound’s stability and reactivity profile make it suitable for research in material science, particularly in the synthesis of novel organic compounds with potential applications in electronics or as part of composite materials .

Chemical Synthesis

6-Bromo-3-fluoropicolinic acid: serves as a versatile intermediate in chemical synthesis. Its reactive sites are useful for creating complex molecules, which can be applied in the synthesis of dyes, polymers, and other industrial chemicals .

Environmental Science

Research into the environmental impact of brominated and fluorinated compounds, including 6-Bromo-3-fluoropicolinic acid , is crucial. This compound could be used as a model to study the degradation and persistence of similar molecules in the environment, aiding in the assessment of their long-term ecological effects .

Analytical Chemistry

The compound can be used as a standard or reference material in analytical chemistry to develop new methods for detecting similar structures in various samples, which is essential for quality control in both environmental and industrial contexts .

Biochemistry Research

In biochemistry, 6-Bromo-3-fluoropicolinic acid might be used to study enzyme-substrate interactions, especially in enzymes that interact with halogenated compounds. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Industrial Applications

Lastly, the compound’s potential for forming various derivatives makes it a valuable entity in industrial applications. It could be used in the synthesis of specialty chemicals that require precise halogenation patterns for their activity .

properties

IUPAC Name

6-bromo-3-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYYBWHCNWDFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743665
Record name 6-Bromo-3-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-fluoropicolinic acid

CAS RN

1052714-48-3
Record name 6-Bromo-3-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-fluoropyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 6-bromo-3-fluoro-2-methylpyridine (2.0 g, 10.58 mmoles) in H2O (200 mL) was added potassium permanganate (1.67 g, 10.58 mmoles). The solution was heated at 100° C. for 16 hours at which time upon cooling the material was filtered through celite (4 cm×2 inches) and rinsed with H2O (150 mL). The combined aqueous was acidified with 1N HCl to pH4, extracted with ethyl acetate (2×200 mL), washed with NaCl(sat.), dried over MgSO4, filtered and concentrated to yield 6-bromo-3-fluoropicolinic acid (18%) as a white solid. LCMS (m/z): 221.9 (MH+); LC Rt=1.71 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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